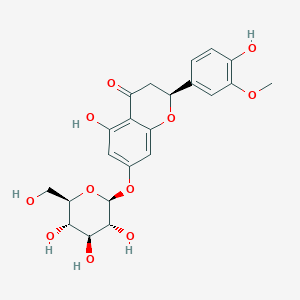

Homoeriodictyol 7-O-glucoside

Description

Overview of Flavanones and Glycosylated Flavonoids in Natural Product Chemistry

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide array of biological activities. researchgate.netnih.gov Among the various classes of flavonoids, flavanones are characterized by a specific chemical scaffold. nih.gov Their basic structure consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.gov A defining feature of flavanones is the saturation of the C2-C3 bond and the presence of a ketone group at the C4 position of the C ring. nih.gov This structure results in a chiral center at the C2 position. researchgate.net

In nature, flavonoids frequently exist as glycosides, where one or more sugar molecules are attached to the aglycone (the non-sugar part) via a glycosidic bond. researchgate.net This biochemical process, known as glycosylation, is catalyzed by enzymes called glycosyltransferases. pjmonline.orgnih.gov These enzymes transfer a sugar moiety, such as glucose, from an activated donor molecule to the flavonoid. pjmonline.orgnih.gov The attachment of a sugar unit, most commonly to the 7-hydroxyl group of the A ring in flavanones, has significant functional implications. researchgate.netresearchgate.net Glycosylation generally increases the water solubility and stability of flavonoids, which can enhance their bioavailability. pjmonline.orgnih.gov Furthermore, the sugar moiety can influence the biological activity of the flavonoid, sometimes acting as a pro-drug that is metabolized in the body to release the active aglycone. nih.gov

Homoeriodictyol (B191827) 7-O-glucoside is a prime example of a glycosylated flavanone (B1672756). Its aglycone, homoeriodictyol, is characterized by hydroxyl groups at positions 5 and 7 on the A ring, and a hydroxyl and a methoxy (B1213986) group at positions 4' and 3' on the B ring, respectively. The attachment of a glucose molecule at the 7-position of the homoeriodictyol backbone forms Homoeriodictyol 7-O-glucoside. nih.gov This compound has been identified in various plants, including Viscum articulatum, Viscum coloratum, and Limonium aureum. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C22H24O11 |

| Molecular Weight | 464.42 g/mol |

| Melting Point | 175-176 °C |

| Boiling Point (Predicted) | 805.2±65.0 °C |

| Density (Predicted) | 1.569±0.06 g/cm3 |

| pKa (Predicted) | 7.15±0.40 |

Academic Significance of this compound in Contemporary Chemical Biology

The academic significance of this compound in contemporary chemical biology stems from its specific interactions with biological systems, which make it a valuable tool for research. Its utility as a molecular probe and its role in sensory science are particularly noteworthy.

One of the key research areas where this compound has been investigated is in the study of platelet-activating factor (PAF). Research has identified it as a natural antagonist of PAF. chemicalbook.commedchemexpress.com It has been shown to inhibit human and rabbit platelet aggregation induced by PAF, with an IC50 of 0.8 μM. chemicalbook.commedchemexpress.com This specific antagonistic activity makes this compound a useful molecular probe for investigating the physiological and pathological roles of PAF and its receptors. By selectively blocking PAF-mediated pathways, researchers can elucidate the complex signaling cascades involved in processes such as inflammation and thrombosis.

Furthermore, this compound and its aglycone, homoeriodictyol, have gained prominence in the field of sensory science, particularly in the study of taste modulation. Homoeriodictyol is known for its ability to mask bitterness. nih.gov The glycosylation of homoeriodictyol to form this compound can alter its taste-modifying properties and bioavailability, providing a valuable tool for studying the structure-activity relationships of taste-modulating compounds. Research in this area contributes to a deeper understanding of the molecular mechanisms of taste perception and may lead to the development of novel taste enhancers or modifiers for the food and pharmaceutical industries. The study of how glycosylation affects the interaction of these molecules with taste receptors is an active area of investigation in chemical biology.

Table 2: Research Applications of this compound

| Research Area | Application |

| Hematology/Pharmacology | Molecular probe to study the platelet-activating factor (PAF) pathway. |

| Sensory Science | Investigating the mechanisms of taste modulation, particularly bitterness masking. |

| Natural Product Chemistry | Studying the effects of glycosylation on the bioactivity and bioavailability of flavonoids. |

Properties

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQCCKUDYVSOLC-YMTXFHFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Chemotaxonomic Context of Homoeriodictyol 7 O Glucoside

Natural Abundance and Botanical Sources of Homoeriodictyol (B191827) 7-O-glucoside

Homoeriodictyol 7-O-glucoside has been identified as a natural product in several distinct plant species. nih.gov Its presence is reported in Viscum articulatum (jointed mistletoe) and Limonium aureum (golden sea-lavender). nih.govbiosynth.com Furthermore, it has been successfully isolated and identified from the Chinese herbal drug Viscum coloratum (color mistletoe) through methods including mass spectrometry and nuclear magnetic resonance (NMR). nih.govbiocat.commedchemexpress.com

Table 1: Confirmed Botanical Sources of this compound

| Plant Species | Common Name | Family |

|---|---|---|

| Viscum articulatum | Jointed Mistletoe | Santalaceae |

| Viscum coloratum | Color Mistletoe | Loranthaceae |

Research has pinpointed the specific location of this compound within certain plants. It is explicitly sourced from the stems of Viscum coloratum, indicating a specific site of synthesis or storage for this compound within the plant's anatomy. chemfaces.com

Comparative Analysis of this compound Distribution Across Plant Genera

The distribution of flavonoids like this compound is a key area of study in chemotaxonomy, which uses chemical constituents to understand the evolutionary relationships between plant species.

This compound does not exist in isolation. It is typically found as part of a complex mixture of other polyphenolic compounds. A study of the rare species Dracocephalum jacutense (Yakutian dragonhead) revealed the presence of the parent compound, homoeriodictyol, alongside a diverse array of other flavonoids. nih.gov This co-occurrence suggests shared biosynthetic pathways. In D. jacutense, homoeriodictyol was identified in both the inflorescences (flowers) and stems, alongside several other key flavonoids. nih.gov

Table 2: Co-occurring Flavonoids with Homoeriodictyol in Different Tissues of Dracocephalum jacutense

| Compound | Found in Inflorescences | Found in Stems |

|---|---|---|

| Homoeriodictyol | ✓ | ✓ |

| Apigenin-7-O-glucoside | ✓ | ✓ |

| Apigenin | ✓ | ✓ |

| Acacetin 7-O-glucoside | ✓ | ✓ |

| Prunin | ✓ | ✓ |

| Kaempferol-3-O-glucuronide | ✓ | ✓ |

| Naringenin (B18129) | ✓ | ✓ |

| Eriodictyol (B191197) | ✓ | ✓ |

| Rosmarinic acid | ✓ | ✓ |

| Caffeic acid derivative | ✓ | ✓ |

| Luteolin 7-O-glucoside | ✓ | ✓ |

| Luteolin | ✓ | ✓ |

| Acacetin | ✓ | ✓ |

| Eriodictyol-7-O-glucoside | ✓ | ✓ |

| Cirsimaritin | ✓ | ✓ |

| Kaempferol | ✓ | ✓ |

| Astragalin | ✓ | ✓ |

Source: Adapted from research on the polyphenolic composition of D. jacutense. nih.gov

Ecological and Evolutionary Implications of this compound Presence

The existence of this compound in plants is a result of evolutionary pressures and serves specific ecological functions. As a secondary metabolite, it is not essential for primary growth but plays a crucial role in the plant's interaction with its environment. biosynth.com

The process of 7-O-glucosylation, which attaches a glucose molecule to the flavonoid backbone, is a vital evolutionary strategy. nih.gov This modification enhances the compound's solubility and stability, allowing for easier transport and storage within plant cells. nih.govbiosynth.com This glucosylation is often an initial and essential step for the biosynthesis of more complex flavonoids, enabling a plant to create a diverse chemical arsenal (B13267) from a single precursor. nih.gov

From an ecological standpoint, flavonoids like this compound contribute to the plant's defense mechanisms. They possess antioxidant properties that help protect the plant's cells from oxidative damage caused by environmental stressors such as UV radiation and pathogens. biosynth.com The specific chemical profile of a plant, including the presence of compounds like this glucoside, can vary based on environmental conditions, as seen in the differences between wild and cultivated varieties of Dracocephalum jacutense, highlighting the adaptive nature of secondary metabolite production. mdpi.com

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques for Homoeriodictyol (B191827) 7-O-glucoside from Biomass

The initial step in isolating Homoeriodictyol 7-O-glucoside is its extraction from the plant matrix. This process aims to efficiently remove the target compound from the complex mixture of phytochemicals present in the biomass.

Solvent-based extraction is a fundamental technique for isolating flavonoids like this compound from plant materials. nih.govmdpi.com The choice of solvent is critical and depends on the polarity of the target compound. mdpi.com For polar flavonoids, such as glycosides, hydroalcoholic mixtures are often the most effective. nih.gov

Commonly used solvents for flavonoid extraction include methanol (B129727), ethanol, acetone, and their aqueous mixtures. mdpi.comnih.gov For instance, a 70% methanol solution has been shown to be an efficient solvent for extracting flavonoids through maceration. mdpi.com The extraction of flavanones and their glycosides often involves the use of methanol or ethanol-water mixtures. mdpi.com In the case of isolating flavonoids from Viscum coloratum, a known source of this compound, the process may begin with extraction using solvents like ethyl acetate. chemfaces.com The selection of the solvent system is crucial for maximizing the yield and purity of the extracted flavonoids. mdpi.com Advanced methods like ultrasound-assisted extraction are also employed to enhance the efficiency of solvent extraction. nih.govnih.gov

The general process often involves grinding the plant material into a powder, followed by maceration or sonication with the chosen solvent. nih.govnih.gov For example, in the extraction of flavonoids from citrus, powdered samples are sonicated in 70% aqueous methanol. nih.gov After extraction, the solvent is typically removed under reduced pressure to yield a crude extract rich in the desired compounds.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for separating and purifying this compound from this complex mixture.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of flavonoids from natural sources. nih.govmdpi.comnih.gov This method avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption of the sample. nih.gov The success of HSCCC heavily relies on the selection of an appropriate two-phase solvent system. mdpi.com

A study on the separation of flavones from Viscum coloratum employed HSCCC to purify this compound. chemfaces.com The chosen two-phase solvent system consisted of n-hexane-ethyl acetate-methanol-water in a volume ratio of 3:4:5:3. chemfaces.com In this setup, the upper phase served as the stationary phase, and the lower phase was the mobile phase. chemfaces.com The separation was performed at a rotational speed of 800 rpm and a flow rate of 3 mL/min. chemfaces.com This method successfully yielded this compound with a purity of 96.10%. chemfaces.com

The optimization of HSCCC conditions, including the solvent system, flow rate, and sample size, is critical for achieving high resolution and purity of the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the final purification and quantification of flavonoids, including this compound. nih.govlcms.czwaters.com Preparative reversed-phase HPLC (RP-HPLC) is particularly valuable for isolating individual compounds with high purity. lcms.czwaters.com

For the analysis and purification of this compound, a C18 column is commonly used. nih.gov A study detailing the determination of this compound in Viscum coloratum utilized a Kromasil C18 column with a mobile phase of acetonitrile (B52724) and 0.5% glacial acetic acid solution (18:82, v/v) at a flow rate of 1.0 mL/min. nih.gov Detection is typically carried out using a UV-Vis detector, with the wavelength set to an absorbance maximum of the compound, such as 284 nm. nih.gov

In another method developed for the determination of this compound in rat plasma and tissues, the mobile phase consisted of methanol-water-glacial acetic acid (45:55:0.5, v/v/v). nih.gov The purity of the isolated fractions is often confirmed by analytical HPLC. nih.govrsc.org The combination of HSCCC followed by preparative HPLC is a common strategy to obtain highly pure flavonoids. nih.gov

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C18 (200 mm x 4.6 mm, 5 µm) nih.gov | Luna reverse phase column nih.gov |

| Mobile Phase | Acetonitrile:0.5% glacial acetic acid (18:82, v/v) nih.gov | Methanol:water (70:30, v/v) with 0.1% formic acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 0.8 mL/min nih.gov |

| Detection Wavelength | 284 nm nih.gov | Not specified |

| Temperature | 30 °C nih.gov | Not specified |

Spectroscopic and Spectrometric Characterization Methods

Once a pure compound is isolated, its chemical structure must be unequivocally identified. Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound. nih.gov The identification of this compound isolated from Viscum coloratum was confirmed using ¹H NMR and ¹³C NMR, in conjunction with mass spectrometry. nih.govnih.gov

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical shifts, indicating the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). The combination of these NMR techniques allows for the complete assignment of the chemical structure of this compound. nih.gov The structural elucidation is often supported by comparing the obtained spectral data with published values for known compounds. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone in the identification of this compound. nih.gov In negative atmospheric pressure chemical ionization mass spectrometry, the compound can be detected in selected ion monitoring (SIM) mode. nih.gov For instance, the deprotonated molecule [M-H]⁻ of this compound is observed at a mass-to-charge ratio (m/z) of 464. nih.gov

High-resolution mass spectrometry provides precise mass measurements, which is crucial for confirming the elemental composition of the molecule. The exact mass of this compound (C21H22O11) is 450.11621. massbank.eu

Liquid Chromatography-Diode Array Detector-Mass Spectrophotometry (LC-DAD-MS)

Liquid chromatography coupled with a diode array detector and mass spectrometry (LC-DAD-MS) is a powerful combination for the analysis of this compound. The DAD provides ultraviolet (UV) spectral data, which aids in the initial classification of the compound as a flavonoid, while the mass spectrometer provides molecular weight and fragmentation information for definitive identification. This hyphenated technique allows for high sensitivity and selectivity in detecting the compound within complex plant extracts. creative-proteomics.com

A typical method for the determination of this compound involves using a C18 column with a mobile phase consisting of acetonitrile and an acidic aqueous solution. nih.gov The detection wavelength is often set around 284 nm, which is characteristic for this class of compounds. nih.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is an indispensable tool for the structural characterization and sensitive quantification of this compound. nih.govcreative-proteomics.com This technique provides detailed information about the fragmentation pattern of the molecule, which helps in confirming its structure.

In positive ion mode, the protonated molecule [M+H]⁺ is observed. massbank.eu Collision-induced dissociation (CID) of this precursor ion leads to the formation of specific product ions. A significant fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety and the formation of the aglycone, homoeriodictyol. capes.gov.brresearchgate.net The low-energy product ion mass spectrum of the [M+H]⁺ ion of a related eriodictyol (B191197) diglucoside shows extensive fragmentation of the sugar portion and the aglycone unit, which helps in characterizing the interglycosidic linkage and substituent positions. capes.gov.brresearchgate.net

The fragmentation of the aglycone itself can provide further structural information. For instance, cleavage of the C-ring is a characteristic fragmentation pattern for dihydroflavones. researchgate.net

Table 1: Key Mass Spectrometric Data for this compound

| Ionization Mode | Precursor Ion | m/z | Key Fragment Ions (m/z) | Technique |

| Negative APCI | [M-H]⁻ | 464 | 301 (Homoeriodictyol aglycone) | LC-MS |

| Positive ESI | [M+H]⁺ | 451.1 | 289.0728 | LC-ESI-QTOF-MS/MS |

Data sourced from multiple studies. nih.govmassbank.eu

Stereoisomeric Separation and Identification of this compound

Flavanones, including homoeriodictyol, possess a chiral center at the C-2 position, leading to the existence of stereoisomers. The separation of these isomers is crucial as they may exhibit different biological activities.

A nanoliquid chromatography method has been developed for the stereoisomeric separation of flavanone-7-O-glycosides. nih.gov This method utilizes a C18 capillary column and a chiral mobile-phase additive, such as a derivatized β-cyclodextrin. nih.gov For the resolution of diastereoisomers of related flavanone-7-O-glycosides like eriocitrin (B1671051) and hesperidin (B1673128), sulfobutyl ether-β-cyclodextrin has been successfully employed as a chiral selector in the mobile phase. nih.gov The separation is influenced by the composition of the mobile phase, the length of the capillary column, and the flow rate. nih.gov

Biosynthesis and Heterologous Production of Homoeriodictyol 7 O Glucoside

De Novo Biosynthesis Pathways from Precursors (e.g., Glucose)

The complete synthesis of Homoeriodictyol (B191827) 7-O-glucoside from simple carbon sources like glucose represents a significant achievement in metabolic engineering. This process involves constructing a multi-step biosynthetic pathway in a microbial host, which requires the coordinated expression of numerous heterologous and native enzymes.

Metabolic Engineering of Microbial Cell Factories (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae, or baker's yeast, has emerged as a preferred chassis for producing complex plant-based natural products due to its GRAS (Generally Recognized as Safe) status and amenability to genetic engineering. mdpi.comnih.govresearchgate.net The de novo production of the homoeriodictyol aglycone in yeast begins with the shikimate pathway, which synthesizes aromatic amino acids. nih.govresearchgate.net Engineers have successfully reconstructed the necessary pathways in S. cerevisiae to convert glucose into the key flavonoid precursor, p-coumaric acid. mdpi.com

From p-coumaric acid, the pathway is extended to produce the intermediate flavanone (B1672756), naringenin (B18129), through the action of enzymes such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI). nih.govnih.gov Further enzymatic steps convert naringenin to eriodictyol (B191197). mdpi.com Fine-tuning this complex metabolic network is critical. Strategies include promoter and terminator engineering to balance the expression of pathway genes, thereby maximizing the production of intermediates like naringenin and minimizing metabolic burden on the host cell. mdpi.com In one study, optimizing the expression of pathway genes in S. cerevisiae led to a (2S)-naringenin titer of 523.86 mg/L. mdpi.com The final steps to Homoeriodictyol 7-O-glucoside involve the introduction of a hydroxylase, a methyltransferase, and a glycosyltransferase to convert naringenin sequentially into eriodictyol, homoeriodictyol, and finally the target glycoside.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Glycosyltransferases)

The construction of a functional biosynthetic pathway hinges on the selection of highly efficient and specific enzymes. Each step, from glucose to the final product, is catalyzed by a key enzyme.

Table 1: Key Enzymes in the De Novo Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Source Organism Example | Citation |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Initiates phenylpropanoid pathway | Rhodosporidium toruloides | nih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid | Arabidopsis thaliana | nih.gov |

| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid | Petroselinum crispum | nih.gov |

| Chalcone Synthase | CHS | Condenses malonyl-CoA and 4-coumaroyl-CoA | Petunia x hybrida | nih.govnih.gov |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to naringenin | Medicago sativa | nih.govnih.gov |

| Flavanone-3′-hydroxylase | F3′H | Converts naringenin to eriodictyol | Tricyrtis hirta | mdpi.comnih.gov |

| O-methyltransferase | OMT | Methylates eriodictyol to homoeriodictyol | Arabidopsis thaliana, Rice | nih.govnih.gov |

The final glycosylation step is catalyzed by a UDP-glycosyltransferase (UGT), specifically a flavonoid 7-O-glucosyltransferase (7GlcT). nih.gov These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the flavonoid aglycone. nih.gov Researchers have screened various 7GlcTs for this purpose; for instance, specific flavonoid 7-O-glucosyltransferases from Arabidopsis thaliana have been identified as uniquely capable of converting eriodictyol into its 7-O-glucoside derivative, a crucial step for producing the final compound. nih.gov

Strategies for Overcoming Metabolic Bottlenecks and Feedback Inhibition

Maximizing product yield in engineered microbes requires overcoming inherent cellular limitations. A primary bottleneck is the limited availability of precursors, such as malonyl-CoA and the activated sugar donor UDP-glucose. nih.govscispace.com To enhance the supply of malonyl-CoA, a critical building block for flavonoids, strategies like using CRISPR interference to silence competing metabolic pathways have been employed, successfully channeling more carbon flux towards flavonoid synthesis. scispace.com

To boost the final glycosylation step, researchers have focused on increasing the intracellular pool of UDP-glucose by overexpressing key enzymes like phosphoglucose (B3042753) mutase (pgm) and UDP-glucose pyrophosphorylase (galU). nih.gov This strategic enhancement of glycosylation donors directly improves the efficiency of the 7GlcT enzyme. nih.gov Another significant challenge is feedback inhibition, where pathway intermediates or final products inhibit early enzymes. In the shikimate pathway, for example, engineered feedback-resistant versions of enzymes like ARO4 and ARO7 have been used to prevent metabolic flux from being shut down. nih.govresearchgate.net Furthermore, the promiscuity of some plant enzymes can lead to the creation of unwanted byproducts. acs.orgmdpi.com Refining enzyme specificity through directed evolution has been shown to restrict these side reactions, increasing the final titer of the desired flavonoid. acs.org

Enzymatic Bioconversion from Related Flavonoids

An alternative to de novo synthesis is the bioconversion of structurally related and more readily available flavonoids. This approach simplifies the production process by requiring fewer enzymatic steps within the microbial host.

Methylation Reactions (e.g., from Eriodictyol via O-methyltransferase)

Homoeriodictyol can be efficiently synthesized from its precursor, eriodictyol, through a targeted methylation reaction. This biotransformation is catalyzed by an O-methyltransferase (OMT), which transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of eriodictyol. nih.gov

In one notable study, a flavone (B191248) 3'-O-methyltransferase (ROMT-9) from rice was expressed in the yeast Yarrowia lipolytica to produce homoeriodictyol. nih.gov The purified enzyme was characterized to determine its optimal operating conditions. This biotransformation approach is presented as a more environmentally friendly alternative to chemical synthesis for the sustainable production of homoeriodictyol. nih.gov Similarly, a caffeoyl-coenzyme A-O-methyltransferase (CCoAOMT)-like enzyme from Arabidopsis thaliana has been used in Streptomyces albidoflavus to convert eriodictyol into a mixture of hesperetin (B1673127) and homoeriodictyol. nih.gov In vitro, this particular enzyme converted 80% of the eriodictyol to hesperetin and 20% to homoeriodictyol. nih.gov

Table 2: Enzymatic Bioconversion of Eriodictyol to Homoeriodictyol

| Enzyme | Enzyme Source | Host Organism | Optimal pH | Optimal Temperature | Max. Conversion Ratio | Citation |

|---|

Modulation of Glycoside Hydrolysis Pathways for Enhanced Production

The net yield of this compound in a fermentation process is determined by the balance between its synthesis and its degradation. A significant pathway for degradation is the enzymatic breakdown of the glycosidic bond by glycoside hydrolases (GHs), such as β-glucosidases. researchgate.netlu.se These enzymes are ubiquitous and can be native to the production host or introduced as contaminants. nih.govfrontiersin.org

The action of these hydrolases cleaves the glucose moiety from the flavonoid glycoside, releasing the aglycone (homoeriodictyol). lu.senih.gov While this hydrolysis is sometimes desirable in food processing or for increasing the bioavailability of aglycones, it is detrimental when the goal is to accumulate the glycosylated form. nih.govnih.gov Therefore, a key strategy for enhancing the production of this compound is to modulate or eliminate these hydrolytic pathways. This can be achieved by:

Selecting a microbial host strain with naturally low background β-glucosidase activity.

Genetically engineering the host to knock out or knock down the expression of genes encoding relevant glycoside hydrolases.

Optimizing fermentation conditions, such as pH, to create an environment that is unfavorable for the activity of these hydrolytic enzymes. nih.gov

Sustainable and Scalable Production Approaches for this compound

The limited availability of this compound from natural plant sources has driven research into more sustainable and scalable production methods. biosynth.comresearchgate.net Microbial biosynthesis using engineered microorganisms has emerged as a promising alternative, offering advantages such as faster production, higher purity, and independence from geographical and seasonal variations. nih.gov Key strategies focus on metabolic engineering of various host organisms and the optimization of fermentation processes to achieve high yields.

Heterologous Production in Microbial Hosts

Researchers have successfully engineered several microbial species to produce homoeriodictyol, the direct precursor to its 7-O-glucoside. The final glycosylation step can then be achieved by introducing a suitable UDP-dependent glycosyltransferase (UGT).

Escherichia coli

E. coli is a widely used host for producing flavonoids due to its well-understood genetics and rapid growth. Scientists have engineered E. coli for the complete de novo biosynthesis of homoeriodictyol from simple carbon sources. nih.gov One study reported the production of homoeriodictyol by introducing a biosynthetic pathway that converts ferulic acid, a common plant-derived compound. By co-transforming E. coli cells with plasmids containing genes for enzymes like 4-coumarate:CoA ligase (4CL) and chalcone synthase (CHS), researchers achieved titers of up to 17 mg/L of homoeriodictyol. nih.gov

Further engineering efforts on the related compound, eriodictyol-7-O-glucoside, demonstrate the potential for high-yield production in E. coli. By systematically screening for highly efficient flavonoid 7-O-glucosyltransferases and optimizing their expression, along with enhancing the supply of the glycosylation donor UDP-glucose, production was significantly increased. nih.gov One study achieved a remarkable titer of 1187.36 mg/L of eriodictyol-7-O-glucoside from exogenously supplied eriodictyol. nih.gov In a 5 L bioreactor, the engineered strain produced 2.70 g/L of eriodictyol-7-O-glucoside, showcasing the scalability of the system. nih.gov These strategies are directly applicable to optimizing this compound production.

Streptomyces albidoflavus

Streptomyces albidoflavus has been explored as another suitable host for producing methylated flavonoids like homoeriodictyol. mdpi.com A biosynthetic pathway starting from the amino acid L-tyrosine was constructed in this bacterium. The pathway involves six enzymatic steps, including the action of tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), a flavanone-3'-hydroxylase (F3'H) to produce eriodictyol, and finally a 3'-O-methyltransferase (3'OMT) to yield homoeriodictyol. mdpi.com This work represents the first report of synthesizing homoeriodictyol from L-tyrosine as a precursor in a microbial host. mdpi.com

Other Potential Hosts

Corynebacterium glutamicum : This bacterium has been successfully engineered to produce eriodictyol, a structurally similar flavanone, directly from tyrosine. nih.gov The strategies employed, such as enhancing the supply of the precursor malonyl-CoA and using non-P450 hydroxylase enzymes like HpaBC, could be adapted for homoeriodictyol production. nih.gov This demonstrates the potential of C. glutamicum as a robust platform for flavonoid biosynthesis. nih.gov

Saccharomyces cerevisiae : Yeast, particularly S. cerevisiae, is a well-established host for the heterologous production of various plant secondary metabolites, including flavonoids and steroids. nih.gov Its capacity for post-translational modifications and its GRAS (Generally Recognized as Safe) status make it an attractive chassis for producing compounds for the food and pharmaceutical industries. While specific reports on this compound are nascent, the successful synthesis of other flavanones in yeast suggests its high potential. researchgate.net

Metabolic Engineering and Biocatalysis Strategies

The core of sustainable production lies in advanced metabolic engineering and biocatalysis techniques. These approaches aim to optimize the metabolic flux towards the target compound and efficiently perform the final conversion steps.

Key Engineered Enzymes and Pathways

The heterologous production of this compound relies on the assembly of a functional biosynthetic pathway in a microbial host. This involves the expression of several key enzymes.

| Enzyme | Function | Source Organism (in engineered pathways) |

| Tyrosine Ammonia Lyase (TAL) | Converts L-tyrosine to p-coumaric acid | Rhodotorula glutinis nih.gov |

| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid, caffeic acid, or ferulic acid to their CoA esters | Glycine max, Arabidopsis thaliana nih.gov |

| Chalcone Synthase (CHS) | Condenses three molecules of malonyl-CoA with a p-coumaroyl-CoA derivative to form a chalcone | Plant sources nih.govmdpi.com |

| Chalcone Isomerase (CHI) | Cyclizes the chalcone intermediate to a flavanone (e.g., naringenin) | Plant sources nih.govmdpi.com |

| Flavanone 3'-Hydroxylase (F3'H) | Hydroxylates naringenin to produce eriodictyol. Often a P450 enzyme. | Plant sources mdpi.com |

| 4-hydroxyphenylacetate 3-hydroxylase (HpaBC) | A non-P450 alternative to F3'H for hydroxylating flavanones. | Escherichia coli nih.gov |

| 3'-O-Methyltransferase (3'OMT) | Methylates eriodictyol to form homoeriodictyol. | Plant sources mdpi.com |

| Flavonoid 7-O-glucosyltransferase (F7OGT) | Transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of the flavanone. | Arabidopsis thaliana, Nicotiana tabacum nih.govnih.gov |

Enhancing Production Titers

Several strategies have proven effective in boosting the production of flavonoid glucosides:

Enzyme Screening and Engineering : Identifying enzymes with higher catalytic efficiency or broader substrate specificity is crucial. For instance, screening various 4CL candidates can improve the conversion of different cinnamic acid derivatives. nih.gov Similarly, identifying specific flavonoid 7-O-glucosyltransferases capable of efficiently converting the flavanone aglycone is a key step. nih.gov

Increasing Precursor Supply : The availability of intracellular precursors like malonyl-CoA and UDP-glucose often limits the final product yield. Overexpressing genes involved in their synthesis, such as phosphoglucose mutase (pgm) and UDP-glucose pyrophosphorylase (galU) for UDP-glucose, can significantly increase titers. nih.gov

Whole-Cell Bioconversion : This approach uses engineered microbial cells expressing a single, highly active enzyme as biocatalysts to convert a supplied substrate into a desired product. E. coli cells expressing a tobacco-derived glucosyltransferase have been used to efficiently convert various flavonoids, including naringenin, into their 7-O-glucosides with high conversion rates (up to 98%). nih.gov This method simplifies downstream processing as the product is often released into the medium. researchgate.net

Research Findings on Heterologous Production of Flavanone Glucosides

The following table summarizes key research findings in the heterologous production of homoeriodictyol and related flavanone glucosides, illustrating the progress in achieving scalable titers.

| Product | Host Organism | Precursor(s) | Titer | Reference |

| Homoeriodictyol | Escherichia coli | Ferulic acid | 17 mg/L | nih.gov |

| Eriodictyol | Corynebacterium glutamicum | Tyrosine | 14.10 mg/L | nih.gov |

| Eriodictyol-7-O-glucoside | Escherichia coli | Eriodictyol | 1187.36 mg/L | nih.gov |

| Eriodictyol-7-O-glucoside | Escherichia coli (in 5L bioreactor) | Eriodictyol | 2.70 g/L | nih.gov |

| Naringenin 7-O-glucoside | Escherichia coli (whole-cell bioconversion) | Naringenin | 75 mg/L | nih.gov |

These metabolic engineering and bioprocess optimization strategies provide a robust and sustainable platform for the large-scale production of this compound, paving the way for its broader application in various industries. researchgate.net

Biological and Pharmacological Activities: Mechanistic Investigations and in Vitro / in Vivo Studies

Neuroprotective Activities of Homoeriodictyol (B191827) 7-O-glucoside

The neuroprotective effects of Homoeriodictyol 7-O-glucoside have been primarily attributed to its ability to modulate cellular stress responses, particularly within the central nervous system.

This compound is recognized as a novel activator of the Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2). nih.govosti.govmedchemexpress.com The Nrf2/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism that regulates the expression of antioxidant proteins and phase II detoxifying enzymes. osti.govnih.gov

Studies have shown that this compound activates this pathway by stabilizing Nrf2 and delaying its degradation, which leads to the accumulation of Nrf2 protein. nih.gov In primary cultured astrocytes, treatment with this compound resulted in an increased nuclear localization of Nrf2. osti.govnih.gov This translocation to the nucleus allows Nrf2 to bind to the ARE, thereby inducing the expression of Nrf2/ARE-dependent protective genes. nih.govnih.gov The activation of this signaling pathway is directly linked to the compound's ability to protect against oxidative stress-induced injuries. nih.gov

Table 1: In Vitro Research Findings on Nrf2/ARE Pathway Activation

| Cell Type | Study Focus | Key Findings | Reference(s) |

|---|---|---|---|

| Primary Cultured Astrocytes | Nrf2 Activation | Increased nuclear localization of Nrf2; Induced expression of Nrf2/ARE-dependent genes. | nih.gov, osti.gov, nih.gov |

The activation of the Nrf2/ARE pathway by this compound provides significant protection against cerebral ischemic injury. osti.govnih.govnih.gov Oxidative stress is a major contributor to the pathogenesis of stroke. osti.govnih.gov By bolstering the cell's antioxidant defenses through Nrf2 activation, the compound mitigates damage caused by ischemia.

In an in vivo rat model of focal cerebral ischemia, the administration of this compound significantly reduced the extent of brain damage and improved neurological deficits. osti.govnih.gov This neuroprotective effect was shown to be dependent on the Nrf2 pathway, as the benefits were nullified when Nrf2 expression was knocked down through RNA interference. osti.govnih.gov These findings underscore the therapeutic potential of targeting the Nrf2/ARE pathway with compounds like this compound for intervention in stroke. nih.gov

Table 2: In Vivo Research Findings on Cerebral Ischemic Injury

| Animal Model | Study Focus | Key Findings | Reference(s) |

|---|

Astrocytes play a crucial role in supporting neurons and protecting them from oxidative stress. frontiersin.orgnih.govnih.gov this compound has been shown to directly protect these vital glial cells. In primary cultured astrocytes, the compound provided protection against oxidative damage induced by oxygen and glucose deprivation (OGD), a condition that mimics ischemic injury. osti.govnih.gov This protective action is directly linked to its ability to activate the Nrf2 pathway within the astrocytes. nih.govnih.gov By enhancing the antioxidant capacity of astrocytes, this compound helps maintain the supportive and protective functions of these cells within the central nervous system, which in turn benefits neuronal survival. frontiersin.orgnih.gov

Antioxidant Mechanisms of Action

The neuroprotective effects of this compound are fundamentally rooted in its potent antioxidant capabilities, which operate through multiple mechanisms.

This compound is characterized as a potent scavenger of free radicals. nih.govmedchemexpress.com Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components if not neutralized. The chemical structure of this flavonoid allows it to effectively neutralize these harmful species, thereby reducing cellular oxidative stress. medchemexpress.com This direct radical-scavenging activity is a primary line of defense against oxidative damage.

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cell damage and the formation of toxic byproducts like malondialdehyde. youtube.com The parent compound, eriodictyol (B191197), demonstrates significant protective effects against oxidative stress-induced cell death. nih.gov It can upregulate the expression of heme oxygenase-1 (HO-1), a powerful antioxidant enzyme, through the Nrf2/ARE signaling pathway in endothelial cells. nih.govnih.gov This upregulation is directly associated with vascular protection against oxidative injury. nih.gov Eriodictyol's ability to protect against oxidative damage and defend retinal cells against such damage in diabetic rats highlights the flavonoid's role in preventing lipid peroxidation and maintaining cellular integrity. nih.gov

Platelet-Activating Factor (PAF) Antagonistic Activity

This compound has been identified as a natural antagonist of the platelet-activating factor (PAF), a potent phospholipid mediator involved in various inflammatory and allergic responses. medchemexpress.commedchemexpress.com

Research has demonstrated that this compound effectively inhibits platelet aggregation induced by PAF in both human and rabbit platelets. medchemexpress.cominvivochem.cn In vitro studies have shown a significant dose-dependent inhibition of PAF-induced aggregation. medchemexpress.comnih.govnih.gov The concentration required for 50% inhibition (IC50) of PAF-induced platelet aggregation has been determined to be 0.8 μM in both human and rabbit models. medchemexpress.cominvivochem.cn

Table 1: Inhibitory Effect of this compound on PAF-Induced Platelet Aggregation

| Model | Inducer | IC50 Value | Reference |

|---|---|---|---|

| Human Platelets | PAF | 0.8 μM | medchemexpress.com |

| Rabbit Platelets | PAF | 0.8 μM | medchemexpress.com |

A key characteristic of this compound's activity is its specificity. While it strongly inhibits platelet aggregation initiated by PAF, it has been observed to have no inhibitory effect on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). medchemexpress.cominvivochem.cn This selectivity suggests that its mechanism of action is directly related to the PAF receptor or its downstream signaling pathway, rather than a general, non-specific anti-platelet effect. medchemexpress.com

Renoprotective Effects

This compound has shown promise in protecting kidney cells from the toxic effects of certain drugs, highlighting its potential as a renoprotective agent.

Studies have investigated the protective role of a related compound, eriodictyol-7-O-glucoside, against the nephrotoxic effects of the chemotherapy drug cisplatin (B142131). nih.govmedchemexpress.com In a human renal mesangial cell line (HRMC), co-treatment with eriodictyol-7-O-glucoside significantly improved cell survival when exposed to cisplatin. nih.gov This suggests a direct protective effect on these critical kidney cells.

The protective mechanism of eriodictyol-7-O-glucoside against cisplatin-induced toxicity appears to be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmedchemexpress.comscirp.org Eriodictyol-7-O-glucoside has been identified as a novel activator of Nrf2. nih.govnih.gov It works by stabilizing Nrf2, which leads to its accumulation and the subsequent activation of the Nrf2-dependent protective response. nih.gov This pathway is crucial for cellular defense against oxidative stress, a known factor in cisplatin-induced organ damage. scirp.orgijper.org The activation of the Nrf2 pathway by flavonoids like eriodictyol-7-O-glucoside is considered a key mechanism for mitigating the organ toxicity induced by cisplatin. scirp.orgscirp.org

Table 2: Role of Eriodictyol-7-O-glucoside in Mitigating Cisplatin Toxicity

| Cell Line | Toxic Agent | Protective Compound | Key Mechanism | Reference |

|---|---|---|---|---|

| Human Renal Mesangial Cells (HRMC) | Cisplatin | Eriodictyol-7-O-glucoside | Nrf2 Activation | nih.gov |

Anti-inflammatory Modulation (related to parent flavanones)

The parent flavanones of this compound, namely eriodictyol and homoeriodictyol, have demonstrated notable anti-inflammatory properties. nih.govnih.gov These effects are often attributed to their antioxidant activities and their ability to modulate key inflammatory pathways. nih.govnih.gov Research has shown that both eriodictyol and homoeriodictyol can inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, can lead to inflammation. nih.gov By inhibiting this inflammasome, these flavanones can reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18. nih.gov Furthermore, the anti-inflammatory actions of eriodictyol have been linked to its influence on the MAPK and NF-κB pathways. nih.gov

Signaling Pathway Interactions (e.g., MAPK, NF-κB)

While direct studies on this compound's interaction with MAPK and NF-κB signaling pathways are limited, the broader class of flavonoids, to which it belongs, are recognized as significant modulators of these pathways. nih.gov Dysregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a critical factor in the development of chemoresistance in cancers like breast cancer. nih.gov Flavonoids can interact with the ERK, JNK, p38, and ERK5 pathways within the MAPK signaling cascade. nih.gov This interaction presents a promising avenue for developing new therapeutic strategies. nih.gov

The NF-κB signaling pathway is another crucial target. For instance, Cyanidin-3-o-β-glucoside, another flavonoid glycoside, has been shown to induce apoptosis in megakaryocytes by inhibiting NF-κB signaling. researchgate.net This inhibition was found to be mediated by the activation of ERK1/2 and p38 MAPK, and the inhibition of PI3K/Akt signaling. researchgate.net These findings suggest that flavonoid glycosides can exert their effects through a complex interplay between different signaling cascades. The activation of both MAPK and NF-κB signaling pathways can contribute to the pro-inflammatory response in immune cells. nih.gov

Antinociceptive Investigations (related to homoeriodictyol)

Research into the antinociceptive, or pain-relieving, properties of homoeriodictyol and its derivatives is an emerging area of interest.

The mechanisms of immunological self-tolerance, which prevent the immune system from attacking the body's own tissues, involve both central and peripheral pathways. nih.govnih.govimmunopaedia.org.za Central tolerance occurs in the primary lymphoid organs, such as the thymus and bone marrow, where self-reactive immune cells are eliminated. nih.govyoutube.com Peripheral tolerance mechanisms operate in secondary lymphoid tissues and the circulation to control any self-reactive cells that may have escaped central tolerance. nih.govyoutube.com These peripheral mechanisms include the actions of regulatory T-cells, clonal anergy (inactivation of lymphocytes), and peripheral deletion of self-reactive cells through apoptosis. youtube.com Understanding these pathways is crucial for comprehending how the body distinguishes self from non-self and for developing therapies for autoimmune diseases. immunopaedia.org.za While direct studies on the antinociceptive mechanisms of homoeriodictyol are not yet available, the compound's interactions with signaling pathways known to be involved in pain and inflammation suggest a potential for such activity.

Antimicrobial and Antiviral Potential

The antimicrobial and antiviral properties of flavonoid glycosides are a subject of ongoing research.

Studies have investigated the anti-HIV-1 activity of various flavonoid glycosides. For example, herbacitrin, a flavonol 7-O-glucoside, has demonstrated the ability to reduce HIV-1 replication by inhibiting both reverse transcriptase and integrase enzymes. nih.govresearchgate.netnih.gov Similarly, kaempferol-7-O-glucoside has shown potent inhibitory effects on the early stages of HIV-1 infection and has demonstrated significant anti-HIV-1 reverse transcriptase activity. nih.gov While these findings are for related compounds, they suggest that the glycosidic structure may play a role in antiviral activity. However, the specific anti-HIV-1 activity of this compound itself has not been extensively reported.

Metabolic Interactions and Biotransformation

The bioavailability and metabolic fate of this compound are significantly influenced by the gut microbiota.

The gut microbiota plays a pivotal role in the metabolism of flavonoids. nih.govresearchgate.net For many flavonoid glycosides, the sugar moiety affects their absorption. For instance, the bioavailability of hesperetin-7-O-glucoside is significantly higher than that of hesperidin (B1673128) (hesperetin-7-O-rutinoside) because the former can be more readily hydrolyzed in the small intestine. researchgate.net

In the case of eriocitrin (B1671051), a related flavonoid, studies in mice have shown that it and its metabolites, including homoeriodictyol, can be detected in the colon. nih.govresearchgate.net Dietary intervention with eriocitrin was found to alter the gut microbiota composition, leading to an increase in beneficial bacteria and the production of short-chain fatty acids. nih.govresearchgate.net This suggests that the interaction between flavonoid glycosides and gut bacteria is bidirectional. The gut microbiota metabolizes these compounds, influencing their absorption and systemic effects, while the compounds themselves can modulate the composition and activity of the gut microbiota. nih.govmdpi.com

Phase I and Phase II Metabolism Pathways

The metabolism of flavonoids like this compound is a complex process that significantly influences their bioavailability and biological activity. Like many dietary flavonoids, it undergoes extensive metabolism by both gut microbiota and host enzymes.

Glucuronidation and Methoxylation

Upon ingestion, flavonoid glycosides are often hydrolyzed by gut microbiota, releasing the aglycone, in this case, homoeriodictyol. This aglycone can then be absorbed and undergo Phase II metabolism in the liver and other tissues. nih.gov One of the primary pathways is glucuronidation, where glucuronic acid is attached to the flavonoid structure, enhancing its water solubility and facilitating its excretion. nih.govuni.lu This process is catalyzed by UDP-glucuronosyltransferases. nih.gov

Another key metabolic transformation is methoxylation. nih.gov The parent compound, eriodictyol, can be metabolized into homoeriodictyol through methoxylation in the liver. nih.gov This process involves the addition of a methyl group, which can alter the biological properties of the compound. The resulting metabolites, including glucuronidated and methoxylated forms, are then typically eliminated from the body through urine and bile. nih.gov

| Metabolic Process | Description | Key Enzyme Family | Resulting Metabolite Example |

| Deglycosylation | Removal of the glucose moiety by gut microbiota. | Glycosidases | Homoeriodictyol (aglycone) |

| Glucuronidation | Conjugation with glucuronic acid in the liver and intestines. | UDP-glucuronosyltransferases (UGTs) | Homoeriodictyol-7-O-glucuronide uni.lu |

| Methoxylation | Addition of a methyl group, primarily in the liver. | Catechol-O-methyltransferase (COMT) | Not explicitly detailed for this compound, but a known pathway for parent flavonoids. |

| Sulfation | Conjugation with a sulfate (B86663) group. | Sulfotransferases (SULTs) | Not explicitly detailed for this compound, but a known pathway for parent flavonoids. |

Exploration of Other Biological Activities in Relation to Flavonoid Parent Structures and Extracts

The biological activities of this compound are often considered in the context of its parent compound, eriodictyol, and the extracts of plants in which it is found, such as Eriodictyon californicum (Yerba Santa). nih.govextrasynthese.com These activities are wide-ranging and have been investigated in various preclinical models.

Cardioprotective Effects

This compound has been identified as a natural antagonist of the platelet-activating factor (PAF). medchemexpress.comchemicalbook.com It has been shown to inhibit PAF-induced platelet aggregation in both human and rabbit platelets. medchemexpress.comchemicalbook.com This antiplatelet activity suggests a potential role in preventing cardiovascular events where platelet aggregation is a key factor.

Hepatoprotective Effects

The parent compound, eriodictyol, has demonstrated hepatoprotective properties. It has been shown to protect against liver damage induced by toxins like acetaminophen (B1664979) and arsenic trioxide by inhibiting oxidative stress and activating protective signaling pathways such as the Nrf2/HO-1 pathway. nih.gov While direct studies on the hepatoprotective effects of this compound are limited, its structural similarity to eriodictyol suggests it may contribute to the liver-protective effects of Eriodictyon extracts.

Antidiabetic and Anti-obesity Effects

Flavonoids, as a class, are known for their potential in managing metabolic disorders. Eriodictyol has been shown to improve glucose tolerance, enhance insulin (B600854) secretion, and reduce plasma lipid peroxidation in diabetic models. nih.gov It may also increase insulin-stimulated glucose uptake and improve insulin resistance. nih.gov Some studies suggest that eriodictyol and its glycosides can influence lipid metabolism. For instance, eriodictyol 7-O-β-D glucopyranoside, isolated from Coreopsis tinctoria, was found to reduce triglyceride levels and lipid peroxidation in liver cells. nih.gov The anti-diabetic and anti-obesity effects of flavonoids are often attributed to their ability to modulate various signaling pathways involved in glucose and lipid metabolism. nih.gov

Anticancer Effects

The anticancer potential of eriodictyol has been investigated against various cancer cell lines. It has been shown to inhibit the growth of human lung cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govnih.gov The mechanisms underlying these effects involve the regulation of key signaling pathways like the mTOR/PI3K/Akt pathway. nih.gov Extracts from Eriodictyon species have also been noted for their potential antioxidant and anticancer benefits. researchgate.net

| Biological Activity | Parent Compound/Extract | Observed Effect | Potential Mechanism |

| Cardioprotective | This compound | Inhibition of platelet-activating factor (PAF)-induced platelet aggregation. medchemexpress.comchemicalbook.com | PAF antagonism. medchemexpress.comchemicalbook.com |

| Hepatoprotective | Eriodictyol | Protection against toxin-induced liver damage. nih.gov | Inhibition of oxidative stress, activation of Nrf2/HO-1 pathway. nih.gov |

| Antidiabetic | Eriodictyol | Improved glucose tolerance, enhanced insulin secretion, reduced plasma lipid peroxidation. nih.gov | Modulation of cAMP/PKA signaling, downregulation of inflammatory markers. nih.govnih.gov |

| Anti-obesity | Eriodictyol 7-O-β-D glucopyranoside | Reduced triglyceride levels and lipid peroxidation in liver cells. nih.gov | Suppression of lipogenesis. nih.gov |

| Anticancer | Eriodictyol | Inhibition of lung cancer cell growth, induction of apoptosis. nih.govnih.gov | G2/M cell cycle arrest, inhibition of mTOR/PI3K/Akt pathway. nih.gov |

Analytical Quantification and Pharmacokinetic Studies of Homoeriodictyol 7 O Glucoside

Development and Validation of Chromatographic Methods for Quantification

Accurate quantification of homoeriodictyol (B191827) 7-O-glucoside in various samples, such as plant extracts and biological fluids, relies on robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and High-Performance Thin Layer Chromatography (HPTLC) are two prominent methods employed for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Plant Materials and Biological Matrices

HPLC-MS has proven to be a highly effective and sensitive method for the determination of homoeriodictyol 7-O-glucoside. nih.govnih.gov This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.

In one such method developed for rat plasma and tissues, biological samples were prepared by precipitating proteins with acetone. nih.gov The chromatographic separation was achieved using a mobile phase composed of methanol (B129727), water, and glacial acetic acid in a ratio of 45:55:0.5 (v/v/v). nih.gov Vanillin was utilized as an internal standard to ensure accuracy. nih.gov

Another liquid chromatographic-mass spectrometric (LC-MS) method was developed for the simultaneous determination of this compound (HEDT-Glc) and its metabolite, homoeriodictyol (HEDT), in rat tissues and urine. nih.gov This method employed a Luna reverse phase column and a mobile phase of methanol-water (70:30, v/v) with 0.1% formic acid. nih.gov Detection was carried out using negative atmospheric pressure chemical ionization mass spectrometry in the selected ion monitoring (SIM) mode, targeting specific mass-to-charge ratios for HEDT-Glc, HEDT, and the internal standard, dihydromyricetin. nih.gov

These HPLC-MS methods offer the specificity and sensitivity required for complex biological matrices, allowing for the accurate quantification of the parent compound and its metabolites. nih.gov

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) provides a simpler and more rapid alternative for the quantification of this compound, particularly in plant materials. While specific validated HPTLC methods for this compound are still emerging, the principles of HPTLC have been successfully applied to similar flavonoid glycosides. researchgate.netnih.govnih.govresearchgate.net

The development of an HPTLC method involves optimizing the mobile phase to achieve clear separation of the target compound from other components in the extract. nih.govnih.gov Densitometric analysis is then used for quantification at a specific wavelength. nih.gov The development of a validated HPTLC method for this compound would be a valuable tool for the routine quality control of plant extracts. nih.gov

Assay Validation Parameters

To ensure the reliability of analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). certified-laboratories.comyoutube.com Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision, and accuracy. certified-laboratories.comresearchgate.netfda.gov

Linearity, Sensitivity (LOD, LOQ), Precision, and Accuracy

For the HPLC method determining this compound in rat plasma and tissues, good linearity was achieved over concentration ranges of 0.1-200.0 µg/mL in plasma and 0.05-5.0 µg/mL in tissues. nih.gov In another LC-MS method, calibration curves showed linearity (r > 0.995) across a broad range of concentrations in tissues and urine. nih.gov

The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For the simultaneous determination of this compound and its metabolite, the LOD was 1 ng/mL and the LOQ was 10 ng/mL for both compounds. nih.gov

Precision, which measures the closeness of repeated measurements, was assessed for the HPLC method by calculating the relative standard deviation (RSD) for intra- and inter-day analyses. Both were found to be less than 13.1%. nih.gov Accuracy, representing the closeness of the measured value to the true value, was expressed as relative error. For the same HPLC method, accuracy ranged from -0.8% to 5.4% in plasma and -5.6% to 9.4% in tissues. nih.gov In the LC-MS method, the accuracy, expressed as relative error, ranged from -4.0% to 3.8% for this compound. nih.gov The mean extraction recovery from biological samples was consistently high, above 73.17% in one study and greater than or equal to 75.6% in another. nih.govnih.gov

Table 1: Validation Parameters for this compound Quantification

| Parameter | HPLC Method (Plasma) nih.gov | HPLC Method (Tissues) nih.gov | LC-MS Method nih.gov |

| Linearity Range | 0.1-200.0 µg/mL | 0.05-5.0 µg/mL | r > 0.995 |

| LOD | Not Reported | Not Reported | 1 ng/mL |

| LOQ | Not Reported | Not Reported | 10 ng/mL |

| Precision (%RSD) | < 13.1% (Intra- & Inter-day) | < 13.1% (Intra- & Inter-day) | Not Reported |

| Accuracy (%RE) | -0.8% to 5.4% | -5.6% to 9.4% | -4.0% to 3.8% |

| Extraction Recovery | > 73.17% | > 73.17% | ≥ 75.6% |

Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed throughout the body, and ultimately eliminated.

Absorption, Distribution, and Elimination Characteristics

Following intravenous administration of this compound to rats, the compound was cleared from the blood and primarily distributed to the liver and small intestine. nih.gov The pharmacokinetic profile was characterized by a two-compartment model, with an initial rapid distribution phase (t1/2,α of 0.06 ± 0.01 h) followed by a slower elimination phase (t1/2,β of 1.27 ± 0.31 h). nih.gov The area under the concentration-time curve (AUC) was 16.04 ± 3.19 µg·h/mL, and the total body clearance (CLtot) was 0.85 ± 0.17 L/kg/h. nih.gov

These findings indicate that this compound is rapidly distributed from the bloodstream to major organs involved in metabolism and excretion. The relatively short elimination half-life suggests that the compound does not persist in the body for an extended period.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value nih.gov |

| AUC (Area Under the Curve) | 16.04 ± 3.19 µg·h/mL |

| CLtot (Total Body Clearance) | 0.85 ± 0.17 L/kg/h |

| t1/2,α (Distribution Half-life) | 0.06 ± 0.01 h |

| t1/2,β (Elimination Half-life) | 1.27 ± 0.31 h |

| Primary Distribution Tissues | Liver, Small Intestine |

Comparison of Bioavailability with Related Flavonoid Glycosides

The bioavailability of flavonoid glycosides is significantly influenced by the nature of the sugar moiety attached to the aglycone. Studies on related flavanone (B1672756) glycosides, such as hesperidin (B1673128) (hesperetin-7-rutinoside) and hesperetin-7-glucoside (H-7-glc), provide valuable insights into the potential absorption mechanisms and bioavailability of this compound.

In contrast, when the rhamnose is enzymatically removed from hesperidin to form hesperetin-7-glucoside, the bioavailability is markedly improved. cambridge.orgresearchgate.net H-7-glc can be hydrolyzed by lactase phlorizin (B1677692) hydrolase (LPH) in the small intestine, allowing for more efficient absorption of the hesperetin (B1673127) aglycone. oup.com Research in both humans and rats has demonstrated that the bioavailability of H-7-glc is significantly higher than that of hesperidin. cambridge.orgresearchgate.net For instance, one study in healthy humans found that the area under the curve (AUC) of total plasma hesperetin was two-fold higher after consuming juice with H-7-glc compared to juice with hesperidin. oup.com Another study in ovariectomised rats reported that H-7-glc was more bioavailable and more effective in preventing bone loss than hesperidin. cambridge.orgresearchgate.net

This improved absorption is attributed to the change in the site of metabolism from the colon to the small intestine. cambridge.org This principle suggests that this compound, being a glucoside rather than a rutinoside or other complex glycoside, would likely exhibit more favorable bioavailability compared to its more complex glycosidic counterparts, as it can potentially be hydrolyzed and absorbed in the small intestine. Following the ingestion of hesperidin, homoeriodictyol has been identified as one of its metabolites in circulating blood, further underscoring the metabolic relationship between these compounds. oup.com

Table 1: Bioavailability Comparison of Related Flavanone Glycosides

| Compound | Sugar Moiety | Primary Site of Absorption | Relative Bioavailability |

| Hesperidin | Rutinose (Rhamnose + Glucose) | Colon | Limited |

| Hesperetin-7-glucoside | Glucose | Small Intestine | Increased (3-fold higher than Hesperidin in one human study) cambridge.org |

This table illustrates the principle that simpler glycosides tend to have higher bioavailability.

Influence of Genetic and Environmental Factors on Content and Disposition

The concentration and disposition of this compound are subject to both genetic and environmental influences. The host species of the plant and the geographical source from which it is harvested are significant determinants of the compound's content.

This compound has been isolated from various plants, including Viscum coloratum (Kom.) Nakai. chemfaces.comnih.gov Research on V. coloratum has demonstrated that the content of its constituent flavonoids, including this compound, is variable. A study applying one-way analysis of variance to evaluate the interactions between the host species on which V. coloratum grows and the geographical source of the samples found that the source had a significant impact on the flavonoid content. researchgate.net This suggests that environmental factors tied to location, such as climate, soil composition, and altitude, play a crucial role in the biosynthesis and accumulation of this compound. The method developed for its determination was deemed suitable for the quality control of V. coloratum from these different sources, highlighting the need to account for such variability. nih.govresearchgate.net

The compound is also found in other plant genera such as Aloe and Scutellaria. creative-proteomics.com The presence and concentration of this compound and its aglycone, homoeriodictyol, can be used to assess the potency and consistency of herbal products derived from these plants. creative-proteomics.com This variability across different species (a genetic factor) and within the same species from different locations (an environmental factor) is a key consideration in the standardization of natural products containing this flavonoid.

Table 2: Factors Influencing this compound Content

| Factor | Description | Impact on Content | Source Plant Example |

| Genetic | The specific plant species (genus and species). | Different plant species naturally produce varying amounts of the compound. | Viscum coloratum, Aloe spp., Scutellaria spp. chemfaces.comcreative-proteomics.com |

| Environmental | The geographical location and specific growing conditions of the plant. | The source of the plant material has been shown to have a significant effect on the concentration of the compound. | Viscum coloratum researchgate.net |

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Synthesis and Evaluation of Structural Analogues and Diastereoisomers

While natural extraction from sources like Viscum coloratum has been a traditional method to obtain Homoeriodictyol (B191827) 7-O-glucoside, this process can be inefficient. researchgate.net To overcome this and facilitate further pharmaceutical investigation, a complete chemical synthesis of Homoeriodictyol 7-O-β-D-glucoside and its diastereoisomer has been successfully achieved. researchgate.net

The synthesis provides a scalable method for producing the compound and its variants. The process began with phloroglucinol (B13840) and D-glucose as starting materials. researchgate.net Key steps in the synthesis included:

Friedel-Crafts acylation

Selective protection of hydroxyl groups

Aldol condensation

Glycosylation, which was carried out under phase transfer catalytic conditions researchgate.net

The development of this synthetic route is significant as it not only allows for the large-scale preparation of Homoeriodictyol 7-O-glucoside but also provides the material basis for creating and evaluating structural analogues and diastereoisomers. researchgate.net The structures of the resulting synthetic compounds were confirmed using advanced spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRMS spectra. researchgate.net The availability of synthetic diastereoisomers is particularly important for stereospecific bioactivity studies, allowing researchers to determine if the biological effects of this compound are dependent on the specific spatial arrangement of its atoms.

Comparative Bioactivity Studies with Related Flavanones (e.g., Eriodictyol) and their Glycosides

Understanding the bioactivity of this compound is enhanced by comparing it to its aglycone (Homoeriodictyol), the structurally similar flavanone (B1672756) Eriodictyol (B191197), and their corresponding glycosides. These comparisons help to isolate the functional contributions of the methoxy (B1213986) group on the B-ring and the glucose moiety at the C7 position.

This compound has been identified as a natural antagonist of the platelet-activating factor (PAF). medchemexpress.com It demonstrates significant inhibitory effects on human and rabbit platelet aggregation induced by PAF, with a reported IC50 value of 0.8 μM. medchemexpress.com Notably, it does not inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), indicating a specific mechanism of action. medchemexpress.com

Eriodictyol and its 7-O-glucoside (E7G) are known for their potent antioxidant and neuroprotective activities, often linked to the activation of the Nrf2/ARE pathway. scienceopen.comnih.gov E7G has been shown to protect against cerebral ischemic injury and cisplatin-induced toxicity by enhancing the nuclear translocation of Nrf2 and activating downstream antioxidant genes. scienceopen.comnih.govmedchemexpress.com While direct comparative studies on Nrf2 activation by this compound are less common, the shared flavanone backbone suggests potential for similar, albeit modulated, activity.

The primary structural difference between Homoeriodictyol and Eriodictyol is the substitution on the B-ring: Homoeriodictyol has a 4'-hydroxyl and a 3'-methoxy group, whereas Eriodictyol has two hydroxyl groups at the 3' and 4' positions. This ortho-dihydroxyl moiety in Eriodictyol is known to confer higher water solubility and potent antioxidant activity compared to flavonoids with methoxy substitutions. nih.gov

Furthermore, studies comparing different glycosides of the same aglycone reveal the importance of the sugar moiety. For instance, a comparison of hesperetin (B1673127) (an aglycone similar to homoeriodictyol), its naturally occurring 7-rutinoside (hesperidin), and its 7-glucoside showed that the aglycone and the more soluble glucoside often exhibit higher bioactivity than the less soluble rutinoside. mdpi.com This suggests that the 7-O-glucoside form of homoeriodictyol may possess favorable bioavailability characteristics compared to other potential glycosides. In a study on lipid-lowering effects, Eriodictyol 7-O-β-D glucopyranoside was found to be more potent than another flavonoid glycoside, flavanomarein, in reducing hepatic lipid accumulation and peroxidation. nih.gov

Comparative Bioactivity of Flavanones and their Glycosides

| Compound | Key Structural Feature | Observed Bioactivity | Reference |

|---|---|---|---|

| This compound | 3'-methoxy, 4'-hydroxyl on B-ring; 7-O-glucoside | Inhibits PAF-induced platelet aggregation (IC50 = 0.8 μM) | medchemexpress.com |

| Eriodictyol 7-O-glucoside (E7G) | 3',4'-dihydroxyl on B-ring; 7-O-glucoside | Potent Nrf2 activator; protects against oxidative stress and cisplatin (B142131) toxicity | scienceopen.comnih.govmedchemexpress.com |

| Eriodictyol | 3',4'-dihydroxyl on B-ring (aglycone) | High antioxidant activity; higher solubility than methoxylated analogues | nih.gov |

| Hesperetin | 3'-hydroxyl, 4'-methoxy on B-ring (aglycone) | Often more potent in vitro than its glycosides (hesperidin) | mdpi.com |

| Hesperidin (B1673128) Glucoside | Hesperetin with a glucose moiety | Shows increased activity compared to poorly soluble hesperidin (rutinoside) | mdpi.com |

Insights into Functional Group Modifications and their Impact on Biological Efficacy

The structure-activity relationship (SAR) of flavonoids is complex, with specific functional groups playing distinct roles in their biological effects. For this compound, the key functional groups are the hydroxyls on the A and B rings, the methoxy group on the B-ring, and the 7-O-glucoside substituent.

Hydroxyl Groups (-OH): The number and position of hydroxyl groups are critical for the antioxidant capacity of flavonoids. The free hydroxyl group at the C5 position on the A-ring and the C4' position on the B-ring in this compound are important contributors to its free radical scavenging ability. mdpi.com

Methoxy Group (-OCH₃): The replacement of the 3'-hydroxyl group (as seen in Eriodictyol) with a 3'-methoxy group in Homoeriodictyol significantly influences its properties. While methoxylation can decrease some types of antioxidant activity associated with the catechol (ortho-dihydroxyl) structure of the B-ring, it can also increase the lipophilicity of the molecule. nih.gov This change may enhance the compound's ability to cross cell membranes, potentially altering its bioavailability and interaction with intracellular targets.

Glycosylation (7-O-glucoside): The attachment of a glucose molecule at the C7 position has several important consequences. Glycosylation generally increases the water solubility of flavonoids, which can be a limiting factor for the bioavailability of their aglycone forms. nih.gov The 7-O-glycosylation is a crucial step in the biosynthesis of many flavanone disaccharides found in nature. nih.gov While glycosylation can sometimes reduce the in vitro antioxidant activity compared to the corresponding aglycone, it plays a vital role in absorption, distribution, and metabolism in vivo. mdpi.comnih.gov For some activities, the glucoside form shows enhanced effects. For example, the increased solubility of hesperetin-7-glucoside compared to hesperidin leads to more efficient prevention of bone loss in animal models. mdpi.com The presence of the glucoside can also influence the interaction with specific enzymes and cellular transporters.

Impact of Functional Groups on Flavanone Bioactivity

| Functional Group/Structural Feature | General Impact on Bioactivity | Relevance to this compound |

|---|---|---|

| B-Ring Hydroxyl Groups | Crucial for antioxidant and radical scavenging activity. An ortho-dihydroxyl (catechol) structure enhances activity. | Has one hydroxyl (4'-OH) but lacks the catechol structure of Eriodictyol, suggesting a potentially different antioxidant profile. |

| B-Ring Methoxy Group | Increases lipophilicity, potentially improving membrane permeability. May decrease certain antioxidant activities compared to a hydroxyl group. | The 3'-methoxy group distinguishes it from Eriodictyol, likely affecting its solubility, membrane transport, and metabolic profile. nih.gov |

| 7-O-Glycosylation | Increases water solubility, affecting absorption and bioavailability. Can modulate interaction with enzymes and receptors. | The glucose moiety enhances solubility and is critical for its pharmacokinetic properties in biological systems. mdpi.comnih.gov |

| Flavanone Backbone (C2-C3 single bond) | The lack of a C2=C3 double bond (present in flavones) affects the planarity and electronic properties of the molecule. | This core structure is shared with other flavanones like Eriodictyol and Hesperetin, defining its general class of activity. mdpi.com |

Future Directions and Research Gaps in Homoeriodictyol 7 O Glucoside Investigation

Comprehensive Elucidation of Molecular Targets and Signaling Pathways